阿里哌唑 N1-氧化物

概述

描述

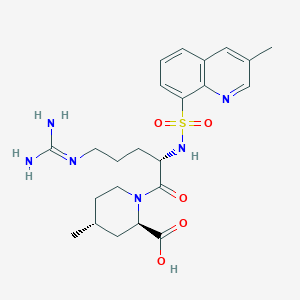

Aripiprazole N-oxide is a derivative of the antipsychotic drug aripiprazole It is an important metabolite and intermediate in the synthesis of aripiprazole-related compounds Aripiprazole is widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder

科学研究应用

Aripiprazole N-oxide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of novel aripiprazole derivatives.

Biology: Studied for its potential effects on various biological pathways.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new antipsychotic drugs and related compounds.

作用机制

The mechanism of action of Aripiprazole N-oxide is similar to that of aripiprazole. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, while also antagonizing serotonin 5-HT2A receptors. This unique receptor profile contributes to its antipsychotic and mood-stabilizing effects. The N-oxide form may exhibit different pharmacokinetic properties, influencing its distribution and metabolism in the body .

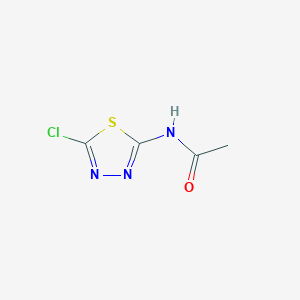

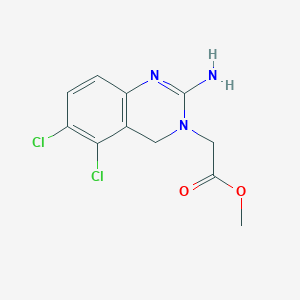

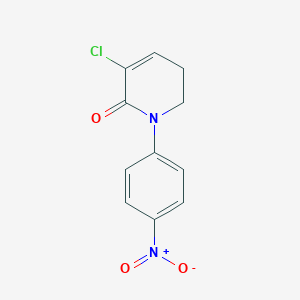

Similar Compounds:

Brexpiprazole: Another antipsychotic with a similar mechanism of action but different receptor affinity.

Cariprazine: Shares partial agonist activity at dopamine receptors but has a distinct pharmacological profile.

Ziprasidone: An atypical antipsychotic with a different chemical structure but similar therapeutic uses.

Uniqueness: Aripiprazole N-oxide stands out due to its specific N-oxide functional group, which imparts unique chemical and pharmacological properties.

安全和危害

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

Aripiprazole is used to treat symptoms of schizophrenia, bipolar I, major depressive disorder, irritability associated with autism, and Tourette’s disorder . It is also used as an adjunctive treatment of major depressive disorder . Future research may focus on further understanding the pharmacological properties of Aripiprazole N-Oxide and its potential therapeutic applications.

生化分析

Biochemical Properties

Aripiprazole N1-Oxide interacts with various enzymes and proteins. It is formed from Aripiprazole by the cytochrome P450 . This interaction plays a crucial role in the metabolic pathway of Aripiprazole, leading to the formation of Aripiprazole N1-Oxide .

Cellular Effects

Aripiprazole N1-Oxide has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to increase intracellular NADPH and glucose-6-phosphate dehydrogenase mRNA in PC12 cells . This suggests that Aripiprazole N1-Oxide activates a system that concurrently detoxifies reactive oxygen species and replenishes NADPH .

Molecular Mechanism

The molecular mechanism of Aripiprazole N1-Oxide is complex and involves multiple cellular pathways and neurotransmitter circuitries . It has been shown to affect cell-protective mechanisms and neurite growth, as well as differential effects on intracellular pathways such as extracellular signal-regulated kinase (ERK) compared with full D2R antagonists .

Temporal Effects in Laboratory Settings

It has been observed that Aripiprazole N1-Oxide rapidly reduces hyperdopaminergic activity selectively in MAM rats . This reduction persists following 7-day withdrawal from repeated treatment .

Dosage Effects in Animal Models

In animal models, the effects of Aripiprazole N1-Oxide vary with different dosages. For instance, a common dose of 3 mg/kg of Aripiprazole N1-Oxide had no effect on the abnormalities seen in the ASSR after acute NMDAr antagonism .

Metabolic Pathways

Aripiprazole N1-Oxide is involved in the metabolic pathways of Aripiprazole. It is formed from Aripiprazole by the cytochrome P450 , indicating its involvement in the cytochrome P450 metabolic pathway.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Aripiprazole N-oxide typically involves the oxidation of aripiprazole. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the N-oxide derivative .

Industrial Production Methods: Industrial production of Aripiprazole N-oxide follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of the final product .

化学反应分析

Types of Reactions: Aripiprazole N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of di-N-oxide derivatives.

Reduction: Reduction reactions can revert the N-oxide back to the parent aripiprazole.

Substitution: N-oxide can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium tungstate, and aqueous medium.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed:

Di-N-oxide derivatives: Formed through further oxidation.

Parent aripiprazole: Formed through reduction.

Substituted derivatives: Formed through nucleophilic substitution reactions.

属性

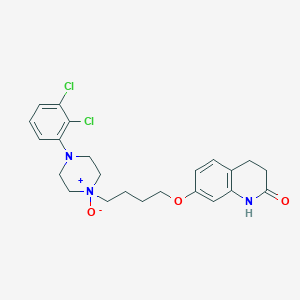

IUPAC Name |

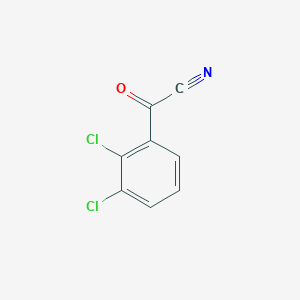

7-[4-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)27-10-13-28(30,14-11-27)12-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYNDJDSFMRJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437791 | |

| Record name | Aripiprazole N1-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

573691-09-5 | |

| Record name | 7-[4-[4-(2,3-Dichlorophenyl)-1-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573691-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aripiprazole related compound F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0573691095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aripiprazole N1-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARIPIPRAZOLE N1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NO9KAA6QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing Aripiprazole N-Oxide?

A1: Aripiprazole, an antipsychotic drug used to treat schizophrenia, exerts its effects by interacting with dopamine and serotonin receptors in the brain []. The synthesis of Aripiprazole N-Oxide derivatives, such as Aripiprazole-4-N-oxide, Aripiprazole-1-N-oxide, and Aripiprazole-1,4-di-N-oxide, is significant due to their potential to influence the activity and metabolism of the parent drug []. These N-oxides have demonstrated strong activity in influencing dopamine receptor neurotransmission and, importantly, may possess a reduced risk of side effects compared to existing antipsychotic medications []. Understanding the properties and behavior of these N-oxides could pave the way for developing improved treatments for schizophrenia with potentially fewer side effects.

Q2: Can you elaborate on the structural characterization of Aripiprazole-4-N-oxide mentioned in the research?

A2: The research highlights the successful synthesis and characterization of Aripiprazole-4-N-oxide []. Key structural features were confirmed using mass spectrometry and infrared spectroscopy. The Electron Ionization Mass Spectrometry (EI-MS) revealed a molecular ion peak at m/z 465, consistent with the expected molecular weight of Aripiprazole-4-N-oxide []. Further structural insights were obtained from the infrared (IR) spectrum, which displayed characteristic absorption bands corresponding to the N-H bond (3377 cm-1), carbonyl group (1679 cm-1), aryl alkyl ether (1272, 1048 cm-1), and aromatic C-Cl bonds (1173 cm-1) []. These spectroscopic data confirm the successful incorporation of the N-oxide moiety within the Aripiprazole structure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。